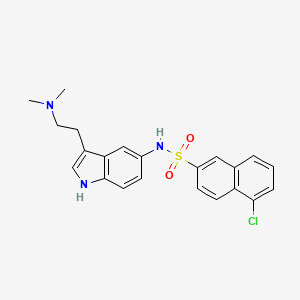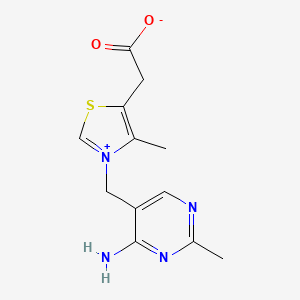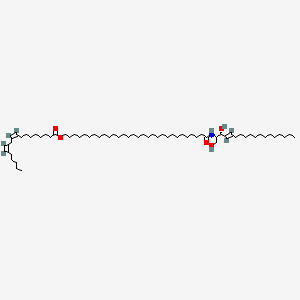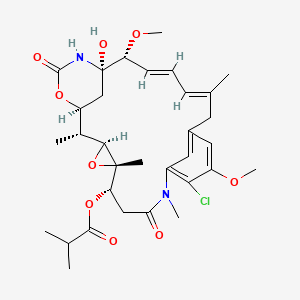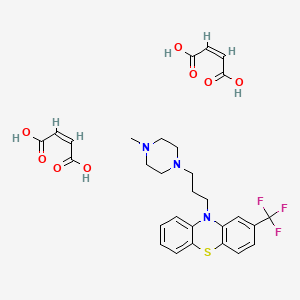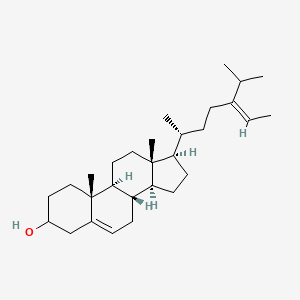![molecular formula C12H15N3O B1239314 (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylphenyl)hydrazinylidene]-2-piperidinone is a member of phenylhydrazines.
Scientific Research Applications
Fluorescent Probes for Metal Ions
(Wang et al., 2014) developed water-soluble hydrazide-based fluorescent probes that can selectively recognize Cu2+ and Hg2+ in aqueous solutions, demonstrating the potential of similar compounds in metal ion detection.
Molecular Structure Analysis
(Suresh Kumar et al., 2010) studied the crystal structure of a compound similar to (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one, revealing insights into molecular conformations, which is valuable for understanding chemical behaviors.
Antimicrobial Activities
(Ovonramwen et al., 2019) synthesized a compound with a similar structure and tested its antimicrobial properties, suggesting potential applications in combating microbial infections.
Tautomerism in Aza Heterocycles
(Gubaidullin et al., 2014) explored the tautomerism of related aza heterocycles, crucial for understanding the chemical behavior and stability of such compounds.
Stereoselective Synthesis and Antimicrobial Activity
(Abdel‐Aziz & Mekawey, 2009) focused on the synthesis of benzofuran-based compounds, which are structurally related, and evaluated their antimicrobial activity.
Coordination Chemistry and Metal Complex Formation
(Peppel & Köckerling, 2009) synthesized large 1,3,5-triazine-based ligands coordinating transition metal ions, indicative of potential applications in coordination chemistry and nanomaterials.
Computational Evaluation and Pharmaceutical Potential
(Thomas et al., 2018) synthesized and characterized pyrazole derivatives related to (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one, employing computational techniques to assess their reactivity and pharmaceutical potential.
Synthesis of Piperidine Compounds
(Smaliy et al., 2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, demonstrating the importance of such compounds in medicinal chemistry.
Drug Discovery and c-Met/ALK Inhibitors
(Li et al., 2013) designed and synthesized novel compounds for drug discovery, focusing on inhibitors for c-Met/ALK, a therapeutic target in cancer treatment.
Synthesis and Evaluation as Anticancer Agents
(Rehman et al., 2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents.
properties
Product Name |
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C12H15N3O/c1-9-5-2-3-6-10(9)14-15-11-7-4-8-13-12(11)16/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,16)/b15-11- |
InChI Key |
IDMYZZXLGGLCOS-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C\2/CCCNC2=O |
Canonical SMILES |
CC1=CC=CC=C1NN=C2CCCNC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




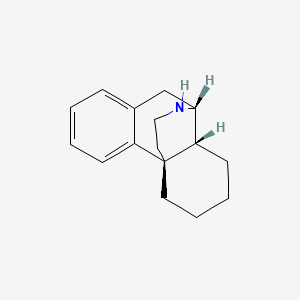

![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
